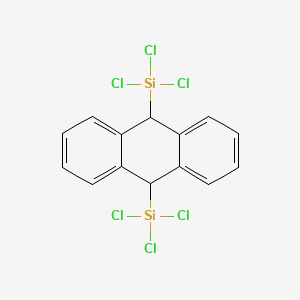
(1S,2R)-1-Cyano-2-methylcyclopentyl 4-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-1-Cyano-2-methylcyclopentyl 4-bromobenzoate is a chemical compound characterized by its unique stereochemistry and functional groups It consists of a cyclopentyl ring substituted with a cyano group and a methyl group, and a benzoate ester functionalized with a bromine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-1-Cyano-2-methylcyclopentyl 4-bromobenzoate typically involves the following steps:
Formation of the Cyclopentyl Intermediate: The starting material, 2-methylcyclopentanone, undergoes a cyanation reaction to introduce the cyano group, forming (1S,2R)-1-cyano-2-methylcyclopentane.
Esterification: The intermediate is then reacted with 4-bromobenzoic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the ester linkage, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the cyclopentyl ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
- Oxidation products include ketones and carboxylic acids.
- Reduction products include primary amines.
- Substitution products vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1S,2R)-1-Cyano-2-methylcyclopentyl 4-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1S,2R)-1-Cyano-2-methylcyclopentyl 4-bromobenzoate depends on its interaction with molecular targets. The cyano group can act as an electrophile, while the bromobenzoate moiety can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
- (1S,2R)-1-Cyano-2-methylcyclohexyl 4-bromobenzoate
- (1S,2R,6S,10R,11S,13R,15S,17S)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0{1,10}.0{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl 4-bromobenzoate
Uniqueness: (1S,2R)-1-Cyano-2-methylcyclopentyl 4-bromobenzoate is unique due to its specific stereochemistry and the presence of both a cyano group and a bromobenzoate ester. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
834886-33-8 |
|---|---|
Fórmula molecular |
C14H14BrNO2 |
Peso molecular |
308.17 g/mol |
Nombre IUPAC |
[(1S,2R)-1-cyano-2-methylcyclopentyl] 4-bromobenzoate |
InChI |
InChI=1S/C14H14BrNO2/c1-10-3-2-8-14(10,9-16)18-13(17)11-4-6-12(15)7-5-11/h4-7,10H,2-3,8H2,1H3/t10-,14-/m1/s1 |
Clave InChI |
STUUODSSAVXRIZ-QMTHXVAHSA-N |
SMILES isomérico |
C[C@@H]1CCC[C@]1(C#N)OC(=O)C2=CC=C(C=C2)Br |
SMILES canónico |
CC1CCCC1(C#N)OC(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


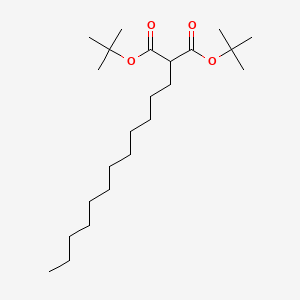
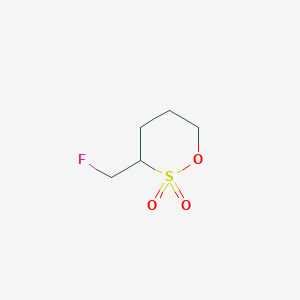
![6-[Methyl(octadecyl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12536401.png)

![Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12536422.png)
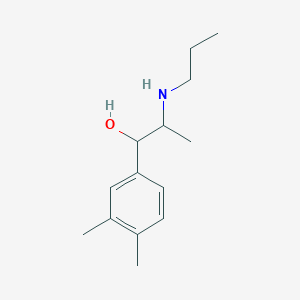
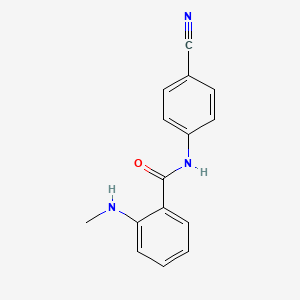
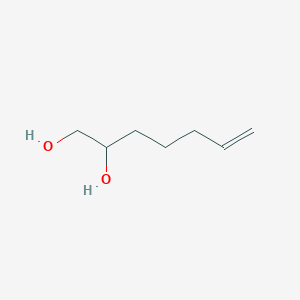
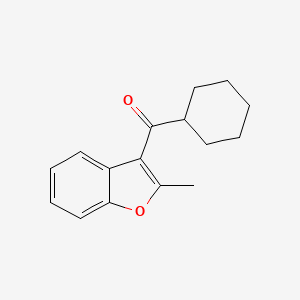
![4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide](/img/structure/B12536464.png)


